Cas no 58-98-0 (Uridine 5'-(trihydrogendiphosphate))

Uridine 5'-(trihydrogendiphosphate) 化学的及び物理的性質
名前と識別子
-
- Uridine 5'-(trihydrogendiphosphate)
- 5'-URIDYLATE DIPHOSPHATE
- UDP
- URIDINE DIMONOPHOSPHATE(UDP)
- URIDINE 5'-DIPHOSPHATE
- uridine 5'-pyrophosphate
- uridinediphosphate
- URIDINE_DIPHOSPHATE
- Uridine 5'-pyrophosphorate
- 1gww
- XCCTYIAWTASOJW-XVFCMESISA-N
- 2,4(1H,3H)-pyrimidinedione, 1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-beta-D-ribofuranosyl]-
- [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- URIDINE DIPHOSPHATE
- Uridine diphosphate (6CI)
- Uridine 5'-(trihydrogen pyrophosphate)
- EINECS 200-409-6
- Lopac0_001205
- DTXSID001018933
- DB03435
- C00015
- Uridine Pyrophosphate
- Uridine 5'-(trihydrogen diphosphate) (9CI)
- GTPL1749
- Uridine 5'-(trihydrogen diphosphate-P-32P) (9CI)
- 5'-UDP
- 1gx4
- BDBM50118239
- 58-98-0
- Uridine pyrophosphate (7CI)
- URIDINE 5'-DIPHOSPHATE [MI]
- bmse000266
- BDBM50403871
- uridine-5'-diphosphate
- SCHEMBL4245
- [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
- UNII-5G0F599A1Y
- NCGC00163324-01
- uridine 5''-(trihydrogen diphosphate)
- Q412593
- 27821-45-0
- 1o7o
- CHEMBL130266
- URIDINE 5'-DIPHOSPHORIC ACID
- Uridine, 5'-(trihydrogen diphosphate)
- Uridine 5'-pyrophosphoric acid
- ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyltrihydrogendiphosphate
- Uridine 5'-(trihydrogen diphosphate)
- NS00015192
- 5G0F599A1Y
- Uridine 5'-(trihydrogen pyrophosphate) (8CI)
- CHEBI:17659
- uridine 5'-diphosphate(3-)
- uridine 5'-diphosphate trianion
- UDP trianion
- ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate
- Uridine-5'-(trihydrogen diphosphate)
-
- MDL: MFCD04975448
- インチ: InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
- InChIKey: XCCTYIAWTASOJW-XVFCMESISA-N
- ほほえんだ: O=P(O)(OP(O)(O)=O)OC[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N2C(NC(C=C2)=O)=O
計算された属性
- せいみつぶんしりょう: 465.97700
- どういたいしつりょう: 404.00219788g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 676
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4.7
- トポロジー分子極性表面積: 212Ų
じっけんとくせい
- PSA: 252.35000
- LogP: -1.80580
Uridine 5'-(trihydrogendiphosphate) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2910 7
- WGKドイツ:
- セキュリティの説明: S26; S36
- ちょぞうじょうけん:Store at recommended temperature
- リスク用語:R36/37/38
Uridine 5'-(trihydrogendiphosphate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM167607-100g |
((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate |
58-98-0 | 97% | 100g |
$585 | 2023-01-06 | |
Ambeed | A819254-100g |
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate |
58-98-0 | 97% | 100g |
$522.0 | 2025-02-27 | |
A2B Chem LLC | AV19933-100mg |
((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate |
58-98-0 | 100mg |
$639.00 | 2024-04-19 |
Uridine 5'-(trihydrogendiphosphate) 関連文献
-
1. 4-Alkyloxyimino-cytosine nucleotides: tethering approaches to molecular probes for the P2Y6 receptorP. Suresh Jayasekara,Matthew O. Barrett,Christopher B. Ball,Kyle A. Brown,Eszter Kozma,Stefano Costanzi,Lucia Squarcialupi,Ramachandran Balasubramanian,Hiroshi Maruoka,Kenneth A. Jacobson Med. Chem. Commun. 2013 4 1156
-
Abhishek Santra,Yanhong Li,Hai Yu,Teri J. Slack,Peng George Wang,Xi Chen Chem. Commun. 2017 53 8280
-
Congcong Chen,Yan Zhang,Mengyang Xue,Xian-wei Liu,Yanhong Li,Xi Chen,Peng George Wang,Fengshan Wang,Hongzhi Cao Chem. Commun. 2015 51 7689
-
4. The first chemical synthesis of UDP-α-D-galactofuranoseYury E. Tsvetkov,Andrei V. Nikolaev J. Chem. Soc. Perkin Trans. 1 2000 889
-
5. A two-step O- to C-glycosidic bond rearrangement using complementary glycosyltransferase activitiesAlexander Gutmann,Corinna Krump,Linda Bungaruang,Bernd Nidetzky Chem. Commun. 2014 50 5465
-
Scott A. Yuzwa,David J. Vocadlo Chem. Soc. Rev. 2014 43 6839
-
Jun Shao,Jianbo Zhang,Jozef Nahálka,Peng George Wang Chem. Commun. 2002 2586
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Thomas Pesnot,Lauren M. Tedaldi,Pablo G. Jambrina,Edina Rosta,Gerd K. Wagner Org. Biomol. Chem. 2013 11 6357
-
Shufang Zheng,Jun Lu,Wu Li,Yumei Qin,Dongpeng Yan,David G. Evans,Xue Duan J. Mater. Chem. C 2014 2 5161
-
Sifeng Mao,Dan Gao,Wu Liu,Huibin Wei,Jin-Ming Lin Lab Chip 2012 12 219
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleoside diphosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleotides Pyrimidine ribonucleotides Pyrimidine ribonucleoside diphosphates
Uridine 5'-(trihydrogendiphosphate)に関する追加情報
Recent Advances in Uridine 5'-(trihydrogendiphosphate) (CAS: 58-98-0) Research: Implications for Chemical Biology and Medicine
Uridine 5'-(trihydrogendiphosphate), commonly referred to as UDP, is a critical nucleotide sugar involved in numerous biochemical pathways, including glycosylation reactions, energy metabolism, and cell signaling. With the CAS number 58-98-0, this molecule has garnered significant attention in recent years due to its pivotal role in both basic research and therapeutic applications. This research briefing synthesizes the latest findings on UDP, focusing on its chemical properties, biological functions, and emerging applications in drug development and biotechnology.
Recent studies have highlighted the structural versatility of UDP, which serves as a substrate for glycosyltransferases in the synthesis of glycoproteins, glycolipids, and proteoglycans. Advances in structural biology, particularly X-ray crystallography and cryo-EM, have provided unprecedented insights into the binding mechanisms of UDP with enzymes such as UDP-glucose dehydrogenase (UGDH) and UDP-N-acetylglucosamine pyrophosphorylase (UAP1). These discoveries are paving the way for the design of novel inhibitors targeting aberrant glycosylation in cancer and inflammatory diseases.
In the context of metabolic engineering, UDP has emerged as a key intermediate in the production of high-value compounds such as oligosaccharides and nucleotide analogs. A 2023 study published in Nature Chemical Biology demonstrated the use of engineered E. coli strains to enhance UDP-dependent biosynthesis pathways, achieving a 3-fold increase in yield for UDP-glucose derivatives. This breakthrough has significant implications for the cost-effective production of biologics and vaccines.
Pharmacologically, UDP's role as an extracellular signaling molecule has been further elucidated. Research in Science Signaling revealed that UDP acts as an agonist for P2Y6 and P2Y14 receptors, modulating immune responses and tissue repair. Clinical trials are now exploring UDP-based therapies for conditions like fibrosis and chronic pain, with Phase I results showing promising tolerability profiles.
Analytical chemistry advancements have also refined UDP quantification methods. A 2024 Analytical Chemistry paper introduced a mass spectrometry-based assay with femtogram-level sensitivity, enabling precise measurement of UDP pools in single cells. This technique is revolutionizing studies of cellular metabolism heterogeneity in tumors and stem cells.
Looking ahead, challenges remain in improving UDP's stability in vivo and developing targeted delivery systems. However, with its multifaceted roles in biology and medicine, UDP (58-98-0) continues to be a molecule of tremendous research and therapeutic potential, warranting continued investment and investigation across chemical, biological, and pharmaceutical disciplines.
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